molecular formula C21H16OS B14594695 9-[4-(Methanesulfinyl)phenyl]phenanthrene CAS No. 60253-27-2

9-[4-(Methanesulfinyl)phenyl]phenanthrene

Cat. No.: B14594695
CAS No.: 60253-27-2
M. Wt: 316.4 g/mol
InChI Key: AVSCEFQZCTYWDM-UHFFFAOYSA-N
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Description

9-[4-(Methanesulfinyl)phenyl]phenanthrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a methanesulfinyl group attached to the phenyl ring at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(Methanesulfinyl)phenyl]phenanthrene typically involves the reaction of phenanthrene with a suitable sulfinylating agent. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanesulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the 9-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

9-[4-(Methanesulfinyl)phenyl]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.

    Substitution: Bromine or nitric acid, sulfuric acid as catalyst, controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of 9-[4-(Methanesulfonyl)phenyl]phenanthrene.

    Reduction: Formation of 9-[4-(Methylthio)phenyl]phenanthrene.

    Substitution: Formation of 9-bromo- or 9-nitrophenanthrene derivatives.

Scientific Research Applications

9-[4-(Methanesulfinyl)phenyl]phenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH reactivity.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 9-[4-(Methanesulfinyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenanthrene backbone allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A parent compound with a similar aromatic structure but lacking the methanesulfinyl group.

    9-Phenylphenanthrene: Similar structure with a phenyl group at the 9-position but without the sulfinyl modification.

    9-[4-(Methylthio)phenyl]phenanthrene: A reduced form of 9-[4-(Methanesulfinyl)phenyl]phenanthrene with a methylthio group.

Uniqueness

This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification enhances the compound’s solubility and ability to participate in redox reactions, making it a valuable compound for various applications.

Properties

CAS No.

60253-27-2

Molecular Formula

C21H16OS

Molecular Weight

316.4 g/mol

IUPAC Name

9-(4-methylsulfinylphenyl)phenanthrene

InChI

InChI=1S/C21H16OS/c1-23(22)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3

InChI Key

AVSCEFQZCTYWDM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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